3-Amidinobenzyl phenyl ether
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Overview
Description
3-Amidinobenzyl phenyl ether is an organic compound characterized by the presence of an amidine group attached to a benzyl phenyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amidinobenzyl phenyl ether typically involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including this compound, often employs the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions
3-Amidinobenzyl phenyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HBr or HI.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Strong acids like HBr or HI are used to cleave the ether bond, forming alcohol and alkyl halide products.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
3-Amidinobenzyl phenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amidinobenzyl phenyl ether involves its interaction with molecular targets through its amidine group. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways . The ether linkage provides stability and modulates the compound’s reactivity, allowing it to participate in specific chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl phenyl ether: Lacks the amidine group, making it less reactive in biological systems.
3-Aminobenzyl phenyl ether: Contains an amino group instead of an amidine group, altering its chemical properties and reactivity.
3-Cyanobenzyl phenyl ether:
Uniqueness
3-Amidinobenzyl phenyl ether is unique due to the presence of the amidine group, which imparts distinct biological activity and reactivity compared to other similar compounds. This makes it a valuable compound for research in medicinal chemistry and materials science.
Properties
CAS No. |
57323-73-6 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(phenoxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H3,15,16) |
InChI Key |
RZNBPLWRIVTCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=N)N |
Origin of Product |
United States |
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